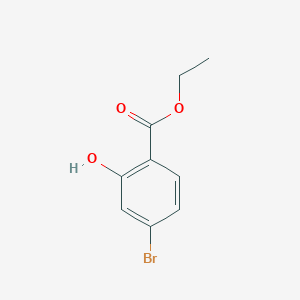

Ethyl 4-bromo-2-hydroxybenzoate

Description

Overview of Ortho-Hydroxybenzoate Esters in Synthetic Organic Chemistry

Ortho-hydroxybenzoate esters, also known as salicylates, are a class of aromatic compounds that feature an ester group and a hydroxyl group attached to a benzene (B151609) ring at adjacent positions. ymdb.ca This unique structural arrangement imparts specific chemical reactivity and physical properties, making them valuable intermediates in organic synthesis. ymdb.ca The presence of the hydroxyl group ortho to the ester functionality allows for intramolecular hydrogen bonding, which influences their acidity, solubility, and reactivity. These esters are precursors to a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. nih.govcabidigitallibrary.org Their synthesis is often achieved through the esterification of salicylic (B10762653) acid or its derivatives. nih.gov

Significance of Halogenation in Aromatic Systems: Bromine as a Functional Handle

Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. In aromatic systems, halogens, particularly bromine, serve as versatile "functional handles." fiveable.meacs.org The presence of a bromine atom on an aromatic ring deactivates the ring towards further electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions. stackexchange.com This directing effect is a consequence of the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogen. stackexchange.com More importantly, the carbon-bromine bond can be readily transformed into other functional groups through various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), lithiation, and Grignard reagent formation. This versatility makes brominated aromatic compounds key building blocks in the construction of complex organic molecules. acs.orgycdehongchem.com

Contextualization of Ethyl 4-bromo-2-hydroxybenzoate within Substituted Aromatic Esters

This compound belongs to the broader class of substituted aromatic esters. Its structure combines the features of an ortho-hydroxybenzoate ester with the functionality of a brominated aromatic ring. The ethyl ester group modifies the polarity and reactivity of the carboxylic acid functionality, while the bromo substituent at the para position to the hydroxyl group influences the electronic properties of the aromatic ring and provides a site for further chemical modification. ycdehongchem.com This specific substitution pattern makes it a useful intermediate for synthesizing more complex, polysubstituted aromatic compounds.

Historical Context of 4-Bromo-2-hydroxybenzoic Acid Derivatives in Research

Derivatives of 4-bromo-2-hydroxybenzoic acid have been subjects of scientific investigation due to their potential biological activities and their utility as synthetic intermediates. biosynth.comprotheragen.airesearchgate.net Research has explored their applications in various fields, including the development of new therapeutic agents and functional materials. biosynth.comprotheragen.ai The parent acid, 4-bromo-2-hydroxybenzoic acid, has been studied for its potential as an anti-cancer and antimycobacterial agent. biosynth.com The investigation of its derivatives, such as this compound, is a logical extension of this research, aiming to modulate the parent compound's properties and explore new applications. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHJADUNBHFLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Routes to Ethyl 4-bromo-2-hydroxybenzoate

The synthesis of this compound typically involves two key steps: the bromination of a salicylic (B10762653) acid derivative followed by esterification, or the esterification of a pre-brominated salicylic acid.

One common approach involves the direct bromination of 2-hydroxybenzoic acid (salicylic acid). The reaction of salicylic acid with bromine in a suitable solvent like acetic acid can lead to the formation of 4-bromo-2-hydroxybenzoic acid. chemicalbook.com Subsequent esterification of the resulting brominated carboxylic acid with ethanol (B145695), typically in the presence of an acid catalyst such as sulfuric acid, yields this compound. nih.gov

Alternatively, ethyl salicylate (B1505791) can be directly brominated. However, controlling the regioselectivity of the bromination to favor the 4-position can be challenging.

Another synthetic strategy starts with 4-aminosalicylic acid. Through a Sandmeyer-type reaction, the amino group can be converted to a bromo group, followed by esterification to yield the final product. chemicalbook.com

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

¹³C NMR spectroscopy would reveal distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the molecular formula. echemi.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, and the carbon-carbon double bonds of the aromatic ring.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for assessing the purity of this compound and for monitoring the progress of its synthesis. ijraset.combldpharm.com

Chemical Reactivity and Transformation Studies of Ethyl 4 Bromo 2 Hydroxybenzoate

Reactions at the Bromine Substituent on the Aromatic Ring

The C-Br bond at the 4-position of Ethyl 4-bromo-2-hydroxybenzoate is the primary site for a range of substitution and coupling reactions, enabling significant molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring. Specifically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the substituents are not ideally positioned to facilitate a standard SNAr reaction. The hydroxyl group (-OH) at the 2-position is an electron-donating group, which deactivates the ring towards nucleophilic attack. The ethyl ester group (-COOEt) at the 1-position is electron-withdrawing, but it is situated meta to the bromine atom and therefore cannot provide the necessary resonance stabilization for the Meisenheimer complex. Consequently, subjecting this compound to typical SNAr conditions with common nucleophiles is not expected to be an efficient transformation pathway.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. The aryl bromide moiety of this compound makes it an excellent substrate for several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.org The bromine atom of this compound is well-suited for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 4-position. The reaction generally exhibits high functional group tolerance. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂ |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-120 °C |

The Heck and Sonogashira reactions provide powerful routes to introduce unsaturated carbon chains onto an aromatic ring.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org this compound can be coupled with various alkenes, such as acrylates or styrenes, to synthesize derivatives with a vinyl group at the 4-position.

The Sonogashira coupling is a method for forming a bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, along with an amine base. organic-chemistry.org This allows for the direct alkynylation of the 4-position of the benzoate (B1203000) ring, leading to the synthesis of arylalkyne derivatives. Copper-free Sonogashira protocols have also been developed. researchgate.net

Table 2: Representative Conditions for Heck and Sonogashira Couplings

| Reaction | Parameter | Condition |

| Heck Coupling | Alkene | Styrene, Acrylates |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | |

| Base | Et₃N, K₂CO₃ | |

| Solvent | DMF, Acetonitrile (B52724) | |

| Sonogashira Coupling | Alkyne | Terminal Alkynes (e.g., Phenylacetylene) |

| Catalyst | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | |

| Base | Et₃N, Piperidine | |

| Solvent | THF, DMF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and high efficiency. wikipedia.orgnih.gov this compound can serve as the aryl bromide component, enabling the introduction of primary or secondary amines at the 4-position. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields. beilstein-journals.orgresearchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Aryl Halide | This compound |

| Amine | Primary or Secondary Amines (e.g., Morpholine, Aniline) |

| Catalyst/Ligand | Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Metal-Halogen Exchange Reactions for Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

Metal-halogen exchange is a fundamental transformation that converts an organic halide into a highly reactive organometallic species. However, the application of this reaction to this compound is complicated by the presence of two reactive functional groups: the acidic phenolic proton and the electrophilic ester.

The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a classic method for creating a carbon nucleophile. youtube.comyoutube.com Similarly, treatment with strong organolithium bases like n-butyllithium can effect a lithium-halogen exchange to produce a potent organolithium compound . wikipedia.orglibretexts.org

For this compound, direct application of these reagents is problematic. Both Grignard and organolithium reagents are exceptionally strong bases and would preferentially deprotonate the acidic hydroxyl group before any metal-halogen exchange could occur. libretexts.org This would consume at least one equivalent of the organometallic reagent and prevent the desired reaction at the C-Br bond.

To successfully generate an organometallic intermediate, the hydroxyl group would first need to be protected with a suitable protecting group (e.g., as a silyl (B83357) ether or methyl ether). After protection, low-temperature metal-halogen exchange could be performed. The resulting arylmagnesium or aryllithium species could then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the 4-position. The presence of the ester group would still require careful control of reaction conditions, particularly temperature, to avoid undesired side reactions.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification. Its acidity allows for deprotonation to form a phenoxide, a potent nucleophile, while the oxygen atom itself can be converted into a good leaving group, facilitating further substitution reactions.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the phenolic hydroxyl group is readily exploited in O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide variety of ether and ester functionalities, respectively.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers, and it is well-suited for the O-alkylation of this compound. The reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The first step involves the deprotonation of the phenolic hydroxyl group using a suitable base to form a sodium or potassium phenoxide. This phenoxide ion then acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group, like a tosylate) to displace the halide and form the corresponding ether. organicchemistrytutor.comyoutube.com

Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various hydroxides. organicchemistrytutor.comkhanacademy.org The choice of base and solvent is crucial for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. mdpi.com

A representative example is the O-alkylation of the closely related ethyl 4-hydroxybenzoate. In this synthesis, the phenoxide is generated using potassium carbonate in DMF, which then reacts with an alkyl bromide to yield the desired ether product. mdpi.com The reaction works best with methyl or primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis on a Substituted Phenol (B47542)

| Reactant | Reagent | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | K₂CO₃ | DMF | 65 ± 5 °C | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | mdpi.com |

This table illustrates typical conditions for a Williamson ether synthesis on a substrate structurally similar to this compound.

Conversion to Activated Esters or Leaving Groups (e.g., Triflate Formation)

The phenolic hydroxyl group can be converted into an excellent leaving group, most commonly a trifluoromethanesulfonate (B1224126) (triflate). This transformation dramatically alters the reactivity of the molecule, enabling subsequent cross-coupling reactions at the C2 position of the benzene (B151609) ring. While direct studies on the triflation of this compound are not detailed, the conversion of its parent acid, 4-Bromo-2-hydroxybenzoic acid, into a triflate is known, suggesting the same methodology is applicable to the ethyl ester. chemicalbook.com

The reaction is typically carried out by treating the phenol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The base neutralizes the triflic acid byproduct. The resulting aryl triflate is a highly valuable intermediate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

Transformations of the Ethyl Ester Moiety

The ethyl ester group is another key reactive site in the molecule, allowing for its conversion into carboxylic acids or various amide derivatives through hydrolysis and amidation reactions, respectively.

Hydrolysis to 4-Bromo-2-hydroxybenzoic Acid (Acidic and Basic Conditions)

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid, under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This initially forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol (B145695). A subsequent acidification step with a strong acid like HCl is required to protonate the carboxylate and the phenoxide to furnish the final 4-Bromo-2-hydroxybenzoic acid product. chemicalbook.com

Acidic Hydrolysis: The reaction can also be driven by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) in an excess of water. Under these conditions, the carbonyl oxygen is first protonated by the acid, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of an ethanol molecule, the carboxylic acid is formed. This is a reversible process, and the use of a large excess of water helps to drive the equilibrium towards the hydrolysis products.

Transamidation and Amide Formation

The ethyl ester can be converted into an amide through reaction with an amine, a process known as aminolysis or transamidation. This reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon. The reaction displaces the ethoxide leaving group to form a new carbon-nitrogen bond.

Direct aminolysis of unactivated esters is often a slow process and may require high temperatures or the use of a catalyst. The reaction is generally more facile with primary amines. In some cases, heating the ester with the amine in a sealed tube or using microwave irradiation can provide the desired amide. While specific literature detailing the transamidation of this compound is scarce, the formation of Schiff bases from the related 4-bromo-2-hydroxybenzaldehyde (B134324) with amines demonstrates the compatibility of this substituted ring system with amine nucleophiles. researchgate.net For less reactive esters or amines, conversion of the ester first to the more reactive acyl chloride or activation via other methods may be necessary to achieve efficient amide formation.

Reduction to Alcohol Derivatives

The ester functional group of this compound can be selectively reduced to a primary alcohol, yielding (4-bromo-2-hydroxyphenyl)methanol. This transformation is a crucial step in the synthesis of more complex molecules. A common method for this reduction is the use of hydride reagents.

For instance, potassium borohydride (B1222165) (KBH₄) in an alcoholic solvent like ethanol or methanol, sometimes in the presence of a co-solvent such as tetrahydrofuran, has been effectively used for similar reductions. google.com This method is often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its milder nature, which can help in avoiding the reduction of other functional groups. google.com The reaction is typically carried out at temperatures ranging from -10°C to 30°C, with room temperature often being sufficient. google.com

Another approach for the reduction of similar aromatic esters involves the Meerwein-Ponndorf-Verley (MPV) type reduction. This method can be employed for the reduction of in situ-generated ketones, which are precursors to the desired alcohol derivatives. beilstein-archives.org

The resulting (4-bromo-2-hydroxyphenyl)methanol is a valuable intermediate for further synthetic manipulations.

Cyclization and Heterocycle Formation Utilizing this compound as a Precursor

The strategic placement of the hydroxyl and bromo substituents on the benzene ring of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclization, where the hydroxyl group acts as a nucleophile.

Synthesis of Fused Heterocyclic Systems (e.g., Benzofurans, Benzopyrans)

Benzofurans:

The synthesis of benzofurans from phenolic precursors is a well-established area of organic synthesis. organic-chemistry.orgnih.govresearchgate.netresearchgate.netorgsyn.org One common strategy involves the reaction of a phenol with an α-halo ketone or ester, followed by intramolecular cyclization. In the context of this compound, the ester group could potentially be transformed into a suitable group to facilitate cyclization onto the adjacent phenolic oxygen.

Palladium-catalyzed intramolecular Heck coupling is another powerful method for benzofuran (B130515) synthesis. orgsyn.org This could involve the coupling of the bromine atom with a suitably introduced alkene functionality on the ester side chain. Additionally, methods involving the cyclodehydration of α-phenoxy ketones using reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) have proven effective for constructing the benzofuran ring system. researchgate.net

Benzopyrans:

Benzopyrans, including chromones and chromanones, are another important class of heterocycles that can be synthesized from precursors like this compound. scialert.netpsu.edugoogle.comnih.gov The synthesis often begins with a Friedel-Crafts acylation or a similar reaction to introduce a carbonyl-containing side chain ortho to the hydroxyl group. scialert.net Subsequent intramolecular aldol (B89426) condensation or Michael addition can then lead to the formation of the pyran ring. scialert.netnih.gov For example, the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone can lead to the formation of a benzopyran ring system. google.com

| Heterocyclic System | General Synthetic Strategy | Key Reagents/Conditions | Potential Application of Precursor |

| Benzofuran | Intramolecular cyclization of an ortho-substituted phenol | Palladium catalysts, Eaton's reagent, base | The ester group can be modified to participate in cyclization. |

| Benzopyran | Intramolecular condensation/cyclization | Friedel-Crafts reagents, bases for aldol/Michael reactions | The ester can be a starting point for building the pyran ring. |

Reactions with Nitrogen-Containing Nucleophiles for Pyrrole (B145914) or Pyrazole (B372694) Derivatives (Analogue Studies)

While direct synthesis of pyrroles and pyrazoles from this compound is less common, analogue studies provide valuable insights into potential reaction pathways. The reactivity of similar bromo-hydroxybenzoate esters with nitrogen-containing nucleophiles suggests that the synthesis of nitrogen-containing heterocycles is feasible.

Pyrrole Derivatives:

The synthesis of pyrrole derivatives can be achieved through various methods, including the Huisgen [3+2] cycloaddition of ylide intermediates with dipolarophiles. nih.gov In an analogous system, a benzimidazolium salt containing a cyanomethylene group reacts with alkynes to form pyrrole derivatives. nih.gov This suggests that if the ester group of this compound were converted to a suitable nitrile-containing intermediate, it could potentially undergo similar cyclization reactions.

Pyrazole Derivatives:

Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govnih.govresearchgate.netorientjchem.org For a precursor like this compound, this would necessitate the transformation of the ester and the adjacent position into a 1,3-dicarbonyl moiety. Another approach involves the reaction of α,β-unsaturated ketones with hydrazines. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes are also a viable route to pyrazole synthesis. orientjchem.org

Analogue studies on compounds like ethyl 2-bromo-4-nitrobenzoate show that the bromine atom can be displaced by nucleophiles, and the nitro group can be reduced to an amine. These transformations open up possibilities for introducing nitrogen nucleophiles that could subsequently participate in cyclization reactions to form nitrogen-containing heterocycles.

| Heterocyclic System | General Synthetic Strategy (from Analogues) | Key Reagents/Conditions | Potential Transformation of Precursor |

| Pyrrole | [3+2] Cycloaddition | Ylide intermediates, alkynes | Conversion of the ester to a nitrile-containing group. |

| Pyrazole | Condensation of 1,3-dicarbonyls with hydrazines | Hydrazine derivatives, base | Transformation of the ester and adjacent position into a 1,3-dicarbonyl. |

| Pyrazole | Reaction of α,β-unsaturated ketones with hydrazines | Hydrazine derivatives | Conversion of the ester to an α,β-unsaturated ketone. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Bromo 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental map of the hydrogen and carbon atoms in ethyl 4-bromo-2-hydroxybenzoate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals due to their specific positions on the benzene (B151609) ring, influenced by the hydroxyl, bromo, and ethyl ester substituents. The ethyl group gives rise to a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. The electronegativity of the oxygen and bromine atoms significantly influences the downfield shifts of the attached carbons. Carbons in different environments, such as the carbonyl carbon of the ester, the aromatic carbons, and the ethyl group carbons, resonate at distinct frequencies.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | Specific assignments require experimental data | - |

| Aromatic-H | Specific assignments require experimental data | - |

| Aromatic-H | Specific assignments require experimental data | - |

| -CH₂- (Ethyl) | Quartet, specific shift requires experimental data | Specific shift requires experimental data |

| -CH₃ (Ethyl) | Triplet, specific shift requires experimental data | Specific shift requires experimental data |

| Phenolic -OH | Broad singlet, specific shift requires experimental data | - |

| C=O (Ester) | - | Downfield, specific shift requires experimental data |

| Aromatic C-Br | - | Specific shift requires experimental data |

| Aromatic C-OH | - | Specific shift requires experimental data |

| Other Aromatic C | - | Specific shifts require experimental data |

Note: The exact chemical shift values can vary slightly depending on the solvent and concentration used for the NMR analysis.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

While one-dimensional NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. youtube.comprinceton.edu For this compound, COSY would confirm the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group and also identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comprinceton.edu This is an invaluable tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comprinceton.edu HMBC is instrumental in piecing together the entire molecular framework. For instance, it can show correlations from the aromatic protons to the carbonyl carbon of the ester group and to other aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining the through-space interactions between different parts of the molecule, which can help in confirming the conformation.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ester group typically appears as a strong, sharp band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester and the phenol (B47542) will also have characteristic signals. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni.lu It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight (245.07 g/mol ). amerigoscientific.comsigmaaldrich.com Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org For this compound, fragmentation could involve the loss of an ethyl radical to form an ion at m/z [M-29]⁺, or the loss of an ethoxy radical to form an ion at m/z [M-45]⁺. Further fragmentation of the aromatic ring can also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* electronic transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. The positions and intensities of these absorption maxima are influenced by the substituents on the benzene ring. The hydroxyl and bromo groups, as well as the ester functionality, can cause shifts in the absorption wavelengths compared to unsubstituted benzene.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

This technique would also reveal the supramolecular structure, which describes how the molecules are arranged in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of the ester, as well as halogen bonding involving the bromine atom, play a crucial role in dictating the packing of the molecules. Understanding these interactions is vital for comprehending the physical properties of the compound in its solid form.

Analysis of Molecular Conformation and Torsion Angles

The conformation of this compound is largely defined by the orientation of the ethyl ester group relative to the planar benzene ring. The presence of an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the ester group is a dominant factor in determining the molecule's preferred geometry. This interaction introduces a degree of planarity to the molecule.

Below is a table of predicted key torsion angles for this compound based on computational analysis.

| Torsion Angle | Atoms Involved | Predicted Value (°) |

| τ1 | O=C-O-CH2 | ~180 |

| τ2 | C-O-CH2-CH3 | ~180 |

| τ3 | C3-C2-C1-C(O)O | ~0 |

| τ4 | H-O(2)...O=C | ~0 |

Note: These values are derived from computational modeling and may vary slightly from experimental data.

Investigation of Intermolecular Interactions

The supramolecular architecture of this compound is dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are critical in stabilizing the crystal lattice.

O-H···O Hydrogen Bonding: The most prominent intermolecular interaction is expected to be the hydrogen bond. In the case of the parent 4-bromo-2-hydroxybenzoic acid, molecules form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, creating R2(8) ring motifs. While the esterification in this compound precludes this specific dimer formation, the potential for other O-H···O interactions involving the hydroxyl group and the carbonyl oxygen of neighboring molecules remains a key factor in the crystal packing.

Halogen Bonding: The bromine atom at the C4 position is capable of participating in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In the crystal structure of 4-bromo-2-hydroxybenzoic acid, short Br···Br contacts of 3.4442(5) Å have been observed, which is less than the sum of the van der Waals radii, indicating a significant interaction. Similar Br···O or Br···π interactions are anticipated to play a role in the crystal packing of this compound, influencing the orientation of molecules within the lattice.

A summary of the expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |

| Hydrogen Bonding | O-H (hydroxyl) | O=C (carbonyl of neighbor) | ~2.6 - 2.8 Å |

| Halogen Bonding | C-Br | O=C or Br of neighbor | < 3.70 Å (sum of vdW radii) |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.5 - 3.8 Å (interplanar distance) |

Computational Chemistry and Theoretical Investigations of Ethyl 4 Bromo 2 Hydroxybenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-bromo-2-hydroxybenzoate, these methods can predict its geometry, stability, and electronic features, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can be employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by minimizing the molecule's energy.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This table is illustrative and based on general principles of related molecular structures, as specific published data for this compound is unavailable.)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| O-H | 0.96 Å | |

| C=O | 1.23 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-C-Br | 120° |

| C-C-OH | 121° | |

| O=C-O | 124° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com

An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the hydroxyl and bromine substituents, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the ester. A smaller HOMO-LUMO gap would suggest higher reactivity. Studies on related compounds often use this analysis to understand charge transfer within the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is for illustrative purposes as specific published data is not available.)

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the ESP would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the bromine atom, making these sites potential centers for interaction with electrophiles. A positive potential would be expected around the hydrogen atom of the hydroxyl group.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model processes such as conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, MD simulations could be used to study the flexibility of the ethyl ester chain and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. Such simulations provide a more realistic picture of the molecule's behavior in a condensed phase. While specific MD studies on this compound are not documented in the literature, similar simulations have been performed on other bromo-benzodiazepine derivatives to assess their stability and interactions. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure and understand its electronic transitions.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these predictions would help in the assignment of experimental NMR signals to specific protons and carbon atoms in the structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching and bending of bonds) and can be compared with an experimental FT-IR spectrum to identify the functional groups present. For instance, characteristic frequencies for the O-H, C=O, and C-Br stretching vibrations would be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to excited states. For this compound, TD-DFT could predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic system and the carbonyl group.

While specific computational spectroscopic data for this compound is not available, extensive research on similar compounds like ethyl 4-aminobenzoate (B8803810) demonstrates the accuracy of these predictive methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound (Hypothetical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is a hypothetical application for this compound, as it would require a dataset of derivatives with measured biological activities.

In a hypothetical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for a series of derivatives of this compound. These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, antibacterial activity) using statistical methods to build a predictive model. Such a model could then be used to design new derivatives with potentially enhanced activity and to predict the activity of untested compounds.

Theoretical Studies of Reaction Mechanisms involving this compound

A thorough search of scientific databases indicates that specific theoretical studies on the reaction mechanisms involving this compound have not been a significant focus of published research to date. The functional groups present in the molecule—an ester, a phenol (B47542), and an aryl bromide—suggest several types of reactions that could, in principle, be investigated using computational methods. These include, but are not limited to, ester hydrolysis, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

While direct studies on this compound are lacking, theoretical investigations have been conducted on related classes of compounds. For instance, Density Functional Theory (DFT) has been employed to study the reactions of hydroxybenzoic acids with radicals, providing insights into the reactivity of the phenolic hydroxyl group. researchgate.net Similarly, computational studies have explored the mechanisms of ester hydrolysis for other aromatic esters, often employing ab initio and DFT methods to rationalize the role of catalysts and substituents. nih.gov Furthermore, theoretical investigations into nucleophilic aromatic substitution (SNAr) reactions on other halogenated aromatic systems have provided detailed mechanistic pictures, including the identification of intermediates and transition states.

Applications and Functionalization of Ethyl 4 Bromo 2 Hydroxybenzoate in Chemical and Material Science Research

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The strategic placement of reactive groups on the Ethyl 4-bromo-2-hydroxybenzoate molecule allows it to be a flexible and powerful building block in organic synthesis. The hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or converted to other functional groups like amides, and the bromo group provides a handle for cross-coupling reactions, a common method for forming carbon-carbon or carbon-heteroatom bonds. These reactions enable chemists to build intricate molecular architectures from a relatively simple and commercially available starting material.

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

While specific, named Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not prominently detailed in publicly available literature, its classification as a "pharmaceutical intermediate" underscores its role in the synthesis of complex, biologically active molecules. echemi.com The core structure, a substituted benzoic acid, is a common feature in many drugs. For example, related salicylic (B10762653) acid derivatives are known for their wide range of pharmaceutical applications, including anti-inflammatory, antiviral, and antibacterial properties. researchgate.net

The functional groups on this compound allow for its incorporation into larger molecules through various synthetic strategies. The bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which forges new carbon-carbon bonds. This is a critical step in building the complex bi-aryl structures found in many modern pharmaceuticals. Research on related bromo-substituted heterocyclic compounds has shown their utility in creating arylated derivatives with potential biological activities. researchgate.net The synthesis of intermediates for 5-HT4 receptor agonists has been shown to start from related halogenated hydroxybenzoic acid esters, demonstrating the utility of this class of compounds in drug discovery.

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also relevant to the agrochemical industry. Many fungicides, herbicides, and insecticides are based on aromatic structures. The development of novel fungicides for managing diseases like Fusarium DieBack has involved the synthesis of compounds from related bromo-substituted ketones. scielo.org.mx For instance, 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one serves as a key starting material for creating more complex triazole-containing fungicides. scielo.org.mx

Furthermore, a related compound, 4-bromo-2-hydroxybenzaldehyde (B134324), is recognized as an important intermediate in the synthesis of pesticides and other fine chemicals. google.com The structural similarity suggests that this compound could similarly be functionalized to produce active agrochemical ingredients. Azo compounds derived from salicylic acid have also been noted for their potential application as agrochemicals. chemrevlett.com The development of new sulfone derivatives for pest control highlights the ongoing search for novel chemical scaffolds in agriculture, a role that intermediates like this compound are designed to fill. acs.org

Development of Derivatives with Targeted Biological Activities (in vitro studies)

Researchers have explored the biological activities of various compounds derived from scaffolds related to this compound. By modifying its core structure, scientists can create new molecules and test them for specific biological effects, such as fighting microbes or inhibiting enzymes.

Exploration of Antimicrobial Properties (e.g., Antibacterial, Antifungal) of Derived Compounds

The core structure of this compound lends itself to the development of compounds with antimicrobial properties. It is categorized commercially under "antifungals," indicating its recognized potential in this area. echemi.com Research into related classes of compounds provides strong evidence for this application.

Studies on 2-acyl-1,4-benzohydroquinones, which share the hydroxylated aromatic ring, have shown significant antifungal activity. researchgate.netmdpi.com One of the most active compounds in a studied series, 2-octanoylbenzohydroquinone, demonstrated minimum inhibitory concentrations (MICs) as low as 2 to 16 μg/mL against various fungal strains. researchgate.netmdpi.com Notably, its activity against Candida krusei, a fungus known for its resistance to common treatments, was comparable to the established antifungal drug Amphotericin B. mdpi.com

Similarly, derivatives of salicylic acid, the un-brominated parent acid of the title compound, have been synthesized and shown to possess both antibacterial and antifungal properties. researchgate.net The synthesis of azo compounds containing salicylic acid has also been explored for creating new antimicrobial agents. chemrevlett.com Thiazolylhydrazone derivatives, another class of complex heterocyclic compounds, have also been investigated for their antibacterial and antifungal activities. researchgate.net

Table 1: Antimicrobial Activity of Related Compound Derivatives

| Compound Class | Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Acyl-1,4-benzohydroquinones | Candida species, Aspergillus species, Rhizopus oryzae | 2-Octanoylbenzohydroquinone showed MIC values from 2-16 μg/mL. Activity against C. krusei was comparable to Amphotericin B. | researchgate.net, mdpi.com |

| Salicylic Acid Azo Compounds | General antimicrobial | Azo derivatives of salicylic acid are explored for their antibacterial and antifungal potential. | chemrevlett.com |

| 4-Hydroxycoumarin Derivatives | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Some derivatives showed significant activity against Gram-positive bacteria but weaker activity against Candida. No activity was seen against Gram-negative bacteria. |

Investigation of Enzyme Inhibitory Activity of Functionalized Analogs (e.g., Histidine Decarboxylase, Aromatic-L-amino Acid Decarboxylase)

Histidine Decarboxylase (HDC) is the enzyme responsible for synthesizing histamine, a key mediator of allergic reactions and inflammation. esmed.org Developing inhibitors for HDC is a pharmacological goal, and research has shown that derivatives of histidine itself, such as the methyl ester of L-histidine, can be potent inhibitors of the enzyme. nih.gov Other natural products, including certain flavonoids and tannins, have also been identified as HDC inhibitors. esmed.org

Aromatic-L-amino acid decarboxylase (AADC) is a crucial enzyme in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Inhibitors of this enzyme, such as Carbidopa and Benserazide, are important in medicine, particularly in the treatment of Parkinson's disease, where they are used to prevent the breakdown of the drug L-DOPA in the bloodstream, allowing more of it to reach the brain. wikipedia.orgdrugbank.com These inhibitors are typically derivatives of amino acids or related structures. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological effect. By systematically altering a lead compound's structure—for example, by changing, adding, or removing functional groups—researchers can identify which features are essential for its activity.

While specific SAR studies focused on derivatives of this compound are not extensively documented, SAR principles can be applied to predict how modifications might influence its biological properties. The core structure has three key regions for modification: the hydroxyl group, the bromo substituent, and the ethyl ester.

Modification of the Phenyl Ring Substituents: SAR studies on other bioactive molecules, such as sulfamoyl benzamidothiazoles, have shown that changing substituents on a phenyl ring (e.g., from a methyl to a bromo group) can significantly impact biological potency. nih.gov For this compound, replacing the bromo group with other halogens or with alkyl or aryl groups via cross-coupling reactions would likely modulate any observed biological activity. The position of these groups is also critical; for instance, in benzodiazepine (B76468) derivatives, a substituent at position 7 is crucial for potency. chemisgroup.us

Derivatization of the Hydroxyl and Ester Groups: The phenolic hydroxyl group and the ethyl ester are key sites for creating derivatives. The hydroxyl group can be converted to an ether or a different ester, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. SAR studies on diphenylamine-based retinoids have shown that the nature of the carboxylic acid-containing substituent dramatically affects biological function, determining whether a compound acts as an agonist or antagonist. nih.gov This highlights how changes to the ester group on this compound could fine-tune its biological effects.

By applying these principles, a systematic SAR study of this compound derivatives would involve creating a library of compounds with variations at these key positions and testing them in biological assays to build a comprehensive picture of their therapeutic potential.

Integration into Advanced Functional Materials Research

The strategic placement of the bromo, hydroxyl, and ester functional groups on the benzoate (B1203000) core makes this compound a precursor for a variety of advanced materials. The bromine atom can participate in cross-coupling reactions, the hydroxyl group allows for esterification and etherification, and the ethyl ester can be hydrolyzed or transesterified. These functionalities collectively enable its integration into diverse material systems.

Precursor for Liquid Crystalline Materials and Organogelators

Liquid Crystalline Materials:

Thermotropic liquid crystals, materials that exhibit liquid crystal phases as a function of temperature, are central to display technologies and optical switching devices. wikipedia.org The molecular shape and intermolecular interactions of the constituent molecules are critical for the formation of these mesophases. Substituted benzoates are a well-established class of compounds used in the synthesis of calamitic (rod-shaped) liquid crystals. nih.gov

This compound can serve as a key intermediate in the synthesis of such materials. The hydroxyl group can be reacted with various alkyl or aromatic carboxylic acids to form ester linkages, a common structural motif in liquid crystals. The bromo-substituent can influence the material's properties in several ways: it increases the molecular polarizability and can lead to specific intermolecular interactions, potentially broadening the temperature range of the liquid crystalline phase. Furthermore, the bromine atom can be a site for further functionalization to introduce different terminal groups, which are known to significantly affect the mesomorphic behavior. uobasrah.edu.iq

For instance, homologous series of n-propyl-o-[p'-n-alkoxy benzoyloxy] benzoates have been shown to exhibit nematic and smectic liquid crystal phases. By analogy, derivatization of this compound could lead to new families of liquid crystalline materials with tunable properties. The general structure of such a potential liquid crystal derived from this compound is depicted below.

| Potential Liquid Crystal Structure | Expected Properties |

| Nematic and/or smectic phases, tunable transition temperatures based on the length of the alkoxy chain (R). |

Organogelators:

Low molecular weight organogelators (LMWOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, leading to the formation of a gel. wikipedia.org This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Benzoic acid derivatives are known to act as effective organogelators. mdpi.com

The structure of this compound provides the necessary functionalities for it to act as a precursor for organogelators. The hydroxyl and ester groups can participate in hydrogen bonding, a key interaction for self-assembly. The aromatic ring can engage in π-π stacking interactions. By modifying the ethyl ester to a long-chain alkyl amide, for example, the balance of hydrophilic and lipophilic parts of the molecule can be tuned to promote gelation in specific organic solvents. The bromine atom can also contribute to the intermolecular interactions that stabilize the gel network.

| Potential Organogelator Derivative | Key Interactions for Self-Assembly |

| Hydrogen bonding (amide and hydroxyl groups), π-π stacking (aromatic rings), van der Waals interactions (alkyl chains). |

Monomer in Polymer Synthesis

The bifunctional nature of this compound, arising from the presence of the hydroxyl group and the potential for modification at the bromine position, makes it a suitable monomer for the synthesis of various polymers, particularly polyesters. libretexts.org Aromatic polyesters are known for their high thermal stability and mechanical strength. researchgate.net

The hydroxyl group can react with a dicarboxylic acid or its derivative in a polycondensation reaction to form a polyester (B1180765) chain. The bromine atom on the polymer backbone can then be used for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties. For example, the bromine can be replaced with other groups via nucleophilic substitution or used in cross-coupling reactions to create cross-linked or grafted polymers. This approach allows for the synthesis of polyesters with precisely controlled architectures and functionalities. researchgate.net

| Polymerization Reaction | Resulting Polymer Structure | Potential Properties |

| Polycondensation with a diacid | High thermal stability, chemical resistance, potential for post-polymerization functionalization. |

Development of Optoelectronic or Sensor Materials

Optoelectronic Materials:

The incorporation of functionalized aromatic units into polymers is a common strategy for developing materials with specific optical and electronic properties for applications in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. researchgate.net The properties of these materials are highly dependent on the electronic nature of the monomer units.

Polymers derived from this compound could exhibit interesting optoelectronic properties. The aromatic core contributes to the polymer's conjugation, which is essential for charge transport. The bromo and hydroxyl substituents can be used to tune the polymer's electronic energy levels (HOMO and LUMO) and, consequently, its absorption and emission characteristics. For instance, the bromine atom can be replaced with electron-donating or electron-withdrawing groups to modulate the polymer's band gap.

Sensor Materials:

Liquid crystal-based sensors are highly sensitive devices that can detect the presence of specific analytes through changes in the orientation of the liquid crystal molecules. nih.govmdpi.com These changes are typically observed as an optical signal. The surface chemistry of the sensor plays a crucial role in its selectivity and sensitivity.

Derivatives of this compound could be used to functionalize surfaces for the development of chemical sensors. The hydroxyl group can be used to anchor the molecule to a substrate, while the bromo and ester groups can be modified to create specific binding sites for target analytes. For example, the ester could be hydrolyzed to a carboxylic acid, which can then interact with basic analytes. The development of biosensors for the detection of benzoic acid derivatives has already been demonstrated, highlighting the potential of this class of compounds in sensor applications. nih.govnih.gov

| Sensor Application | Sensing Mechanism | Potential Analytes |

| Surface-functionalized sensor | Analyte binding to the functionalized surface disrupts the alignment of a liquid crystal layer, causing an optical change. | Amines, metal ions, biological molecules (with appropriate functionalization). |

Future Research Directions and Concluding Perspectives on Ethyl 4 Bromo 2 Hydroxybenzoate

Exploration of Novel and Highly Efficient Catalytic Synthetic Routes

The development of novel catalytic systems is paramount for the efficient and selective synthesis of Ethyl 4-bromo-2-hydroxybenzoate and its analogs. Future research should focus on moving beyond traditional esterification and bromination methods, which can be harsh and generate significant waste.

One promising avenue is the exploration of C-H activation/functionalization strategies. beilstein-journals.orgyoutube.comyoutube.com Transition-metal catalyzed C-H activation would allow for the direct introduction of the bromo or hydroxyl-ester functionalities onto an aromatic core, potentially reducing the number of synthetic steps and improving atom economy. beilstein-journals.orgnih.gov Organocatalytic C-H activation also presents a metal-free and environmentally friendly alternative that warrants investigation. beilstein-journals.org

Furthermore, the concept of "ester dance" reactions , where an ester group migrates around an aromatic ring under catalytic conditions, could offer unprecedented pathways to substituted salicylates from readily available isomers. waseda.jp Investigating the applicability of such reactions to brominated systems could lead to highly innovative synthetic strategies.

The use of flow chemistry represents another significant frontier. chemicalindustryjournal.co.uknih.govenantia.comresearchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. chemicalindustryjournal.co.ukenantia.com Developing a continuous flow synthesis for this compound would be a significant step towards its large-scale and cost-effective production for potential industrial applications. chemicalindustryjournal.co.uknih.gov

| Catalytic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Reduced step count, high atom economy | Development of selective catalysts (transition metal and organocatalysts) |

| Ester Dance Reactions | Novel synthetic pathways from isomers | Catalyst design for controlled functional group migration |

| Flow Chemistry | Enhanced yield, safety, and scalability | Optimization of reactor design and reaction conditions |

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing bromo group and the electron-donating hydroxyl and ester groups, suggest a rich and largely unexplored reactivity.

Future investigations should delve into photocatalytic transformations . The bromine atom makes the molecule a potential substrate for visible-light-induced reactions, which could enable novel and selective functionalizations under mild conditions. researchgate.netnih.govacs.org For instance, photocatalysis could be employed for C-C and C-heteroatom bond formation at positions that are not easily accessible through traditional methods.

The study of electrophilic aromatic substitution (EAS) reactions on the this compound scaffold is another area ripe for exploration. nih.govpnas.org Understanding the regioselectivity of these reactions in detail will be crucial for the controlled synthesis of more complex derivatives. pnas.org This includes investigating the influence of different electrophiles and reaction conditions on the substitution pattern.

Moreover, the potential for intramolecular cyclization reactions to form novel heterocyclic systems should be systematically investigated. The proximate hydroxyl and ester functionalities, along with the bromo-substituted aromatic ring, provide a template for the synthesis of various fused ring systems that may possess interesting biological or material properties.

Rational Design and Synthesis of New Derivatives with Enhanced Functional Properties

A significant area of future research lies in the rational design and synthesis of novel derivatives of this compound with tailored functional properties. This can be guided by the known biological activities of related salicylic (B10762653) acid derivatives. bumipublikasinusantara.idbumipublikasinusantara.idresearchgate.netnih.govresearchgate.net

For example, by analogy with other halogenated and hydroxylated aromatic compounds, derivatives could be designed as:

Novel Pharmaceutical Agents: The salicylate (B1505791) core is a well-known pharmacophore. researchgate.netnih.gov Modifications of the ester and hydroxyl groups, or further substitution on the aromatic ring, could lead to new compounds with potential anti-inflammatory, antibacterial, or anticancer activities. nih.gov

Advanced Materials: The aromatic and polar nature of the molecule suggests its potential as a building block for liquid crystals, polymers, or other functional materials. The bromine atom provides a handle for further cross-coupling reactions to create extended conjugated systems.

Agrochemicals: Halogenated aromatic compounds are prevalent in agrochemicals. Derivatives of this compound could be explored for their potential as herbicides, fungicides, or plant growth regulators.

The synthesis of these derivatives will rely on the development of the novel synthetic methods discussed previously, allowing for precise control over the molecular architecture.

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and optimization of new reactions and derivatives of this compound.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict Reactivity: Calculate electron density distributions, molecular electrostatic potentials, and frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov This can guide the design of experiments for new chemical transformations. researchgate.netacs.org

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to gain a deeper understanding of how reactions occur. researchgate.net This knowledge is crucial for optimizing reaction conditions and catalyst design.

Screen Virtual Libraries of Derivatives: Computationally design and evaluate the properties of a large number of virtual derivatives before committing to their synthesis. This can significantly streamline the process of identifying candidates with desired functional properties.

A recent comprehensive theoretical and experimental analysis of the related molecule 5-Bromo-2-Hydroxybenzaldehyde demonstrates the power of this synergistic approach, providing insights into molecular stability, electronic properties, and potential for drug design. enantia.com A similar integrated study on this compound would be highly valuable.

| Computational Tool | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies | Rational design of experiments, catalyst optimization |

| Molecular Docking | Virtual screening of derivatives | Identification of potential drug candidates |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Deeper understanding of structure-property relationships |

Investigation of Sustainable and Environmentally Benign Synthesis Protocols for this compound and its Analogs

In line with the principles of green chemistry, future research must prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

This includes the exploration of:

Biocatalysis: The use of enzymes, such as lipases, for the esterification step can offer high selectivity and operate under mild, aqueous conditions, reducing the need for harsh chemical reagents and organic solvents. researchgate.netfrontiersin.orgnih.govresearchgate.net

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net

Atom-Efficient Reactions: As mentioned earlier, catalytic C-H activation and other modern synthetic methods that maximize the incorporation of atoms from the reactants into the final product are key to sustainable synthesis. beilstein-journals.org

Renewable Feedstocks: While beyond the immediate scope of this compound, long-term research could explore the synthesis of the aromatic core from renewable biomass-derived sources.

A review on the synthesis of parabens, which are structurally related to this compound, highlights the trend towards developing greener manufacturing processes. researchgate.netsemanticscholar.org

Concluding Perspectives

This compound is a molecule at the cusp of significant scientific exploration. The future research directions outlined above provide a roadmap for unlocking its full potential. By embracing innovative catalytic methods, exploring its untapped reactivity, designing novel functional derivatives through a synergistic combination of computational and experimental techniques, and adhering to the principles of green chemistry, the scientific community can pave the way for new applications of this versatile compound in medicine, materials science, and beyond. The journey from a simple halogenated salicylate to a key building block for advanced technologies will be driven by curiosity, creativity, and a commitment to sustainable chemical synthesis.

Q & A

Basic: What are the key considerations for synthesizing Ethyl 4-bromo-2-hydroxybenzoate via bromination of ethyl 2-hydroxybenzoate derivatives?

Methodological Answer:

The synthesis typically involves bromination of ethyl 2-hydroxybenzoate derivatives using reagents like N-bromosuccinimide (NBS) or molecular bromine. Critical parameters include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Temperature Control : Exothermic reactions require cooling (0–5°C) to avoid side reactions.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .

Post-reaction, quenching with aqueous sodium thiosulfate neutralizes excess bromine.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and ester methyl/methylene groups (δ 1.3–4.3 ppm). Coupling constants (J) reveal substitution patterns (e.g., ortho-bromine splits hydroxy proton signals).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and brominated aromatic carbons (δ 115–135 ppm).

- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and C–Br (500–700 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion ([M]⁺) at m/z 244/246 (Br isotopic pattern) confirms molecular weight .

Advanced: How can crystallographic data inconsistencies be resolved when determining the structure using SHELX software?

Methodological Answer:

- Data Quality Check : Ensure high-resolution data (≤ 0.8 Å) and completeness (>95%). Use SHELXC/D/E for initial phasing and SHELXL for refinement .

- Parameter Refinement : Adjust thermal displacement parameters (ADPs) and occupancy for disordered atoms.

- Validation Tools : Employ PLATON or Mercury to check for missed symmetry or hydrogen-bonding errors.

For twinned crystals, use the TWIN command in SHELXL to model pseudo-merohedral twinning .

Advanced: What strategies are recommended for elucidating reaction mechanisms in cross-coupling reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIEs) : Compare rates of protio vs. deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates (e.g., using Gaussian or ORCA).

- Trapping Intermediates : Use low-temperature NMR or quenching agents to isolate reactive species like palladacycles in Suzuki couplings .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powders.

- Spill Management : Neutralize brominated compounds with sodium bicarbonate; collect waste in halogen-compatible containers.

- Exposure Response : For skin contact, rinse immediately with water (≥15 mins) and remove contaminated clothing .

Advanced: How can conflicting biological activity data in enzyme inhibition studies be addressed?

Methodological Answer:

- Dose-Response Curves : Test a wide concentration range (nM–mM) to identify IC₅₀ values and rule out false positives.

- Purity Verification : Use HPLC (>98% purity) to confirm compound integrity; impurities like de-esterified byproducts may skew results.

- Enzyme Assay Controls : Include known inhibitors (e.g., paraoxon for esterases) to validate assay conditions .

Basic: What are the optimal recrystallization solvents for purifying this compound?

Methodological Answer:

- Solvent Pair Screening : Ethanol/water (4:1 v/v) or ethyl acetate/hexane (1:3 v/v) yield high-purity crystals.

- Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to enhance crystal formation.

- Yield Maximization : Use seed crystals from prior batches to induce nucleation .

Advanced: What computational tools predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Electrostatic Potential Maps : Generated via GaussView to visualize electron-deficient aromatic rings (C–Br as electrophilic site).

- Reactivity Descriptors : Calculate Fukui indices (f⁻) to identify nucleophilic attack sites.

- Database Mining : Tools like Reaxys or SciFinder cross-reference similar reactions to predict feasible pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro